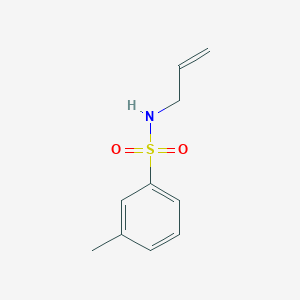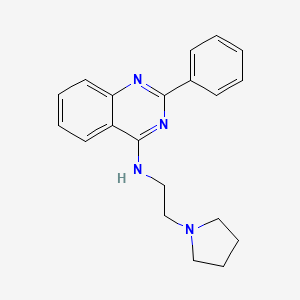
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, also known as TFP or TFPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is necessary for the activation of the receptor. By blocking the NMDA receptor, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can modulate synaptic plasticity and reduce the excitotoxicity associated with excessive NMDA receptor activation.
Biochemical and Physiological Effects:
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing neuronal damage and improving cognitive function in animal models of stroke and traumatic brain injury. 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has a relatively short half-life and can be difficult to administer in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide's potential anti-cancer properties in vivo, and the exploration of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide's potential applications in other fields, such as psychiatry and drug addiction research. Additionally, further studies are needed to determine the optimal dosing and administration methods for 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide in various experimental settings.
Synthesis Methods
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone in the presence of thionyl chloride, followed by reaction with 2,4,6-trimethylaniline. Another method involves the reaction of furan-2-carboxylic acid with N-(2,4,6-trimethylphenyl)piperazine in the presence of thionyl chloride, followed by reaction with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone.
Scientific Research Applications
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. In drug discovery, 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-14(2)17(15(3)12-13)20-19(24)22-8-6-21(7-9-22)18(23)16-5-4-10-25-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYSHUDAZSRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)


![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)




